molecular formula C24H20BrNO4 B15021280 1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15021280
M. Wt: 466.3 g/mol
InChI Key: UYCMXURVRLHQSO-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure with a benzyl group, a bromine atom, a hydroxy group, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the indole core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Hydroxylation: The brominated indole is hydroxylated using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Addition of the benzyl group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the methoxyphenyl group: The final step involves the addition of the methoxyphenyl group through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including :

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications :

    Medicinal chemistry: The compound is studied for its potential anticancer, antiviral, and anti-inflammatory activities. It has shown promising results in inhibiting the growth of cancer cells and viruses in vitro.

    Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Biological studies: Researchers use the compound to study the structure-activity relationships of indole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:

    Binding to receptors: The indole core can bind to various receptors, such as serotonin receptors, and modulate their activity.

    Inhibiting enzymes: The compound can inhibit enzymes involved in key biological processes, such as kinases or proteases, leading to altered cellular functions.

    Inducing apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

1-Benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives that share similar structural features :

    1-Benzyl-5-bromoindolin-2-one: This compound lacks the hydroxy and methoxyphenyl groups, making it less complex but still biologically active.

    1-Benzyl-3-hydroxyindolin-2-one: This compound lacks the bromine and methoxyphenyl groups, which may affect its biological activity and chemical reactivity.

    5-Bromo-3-hydroxyindolin-2-one: This compound lacks the benzyl and methoxyphenyl groups, making it a simpler analog with potentially different biological properties.

The uniqueness of this compound lies in its combination of functional groups, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20BrNO4/c1-30-19-9-5-8-17(12-19)22(27)14-24(29)20-13-18(25)10-11-21(20)26(23(24)28)15-16-6-3-2-4-7-16/h2-13,29H,14-15H2,1H3

InChI Key

UYCMXURVRLHQSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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